molecular formula C5H6N2S2 B1613019 3-Methyl-2,4-dithiouracil CAS No. 66819-95-2

3-Methyl-2,4-dithiouracil

Cat. No. B1613019
CAS RN: 66819-95-2
M. Wt: 158.2 g/mol
InChI Key: WVXCBQJQTWWDRS-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dithiouracil is a chemical compound with the molecular formula C5H6N2S2 and a molecular weight of 158.24 . It is closely related to dithiouracil .


Molecular Structure Analysis

The molecular structure of 2,4-dithiouracil has been studied using various techniques such as UV-Vis spectroscopy, cyclic voltammetry, and differential pulse voltammetry . These studies could provide insights into the molecular structure of 3-Methyl-2,4-dithiouracil.


Chemical Reactions Analysis

The photophysical properties of 2,4-dithiouracil in the gas phase have been studied by time-resolved photoelectron spectroscopy (TRPES) with three different excitation wavelengths . This could provide insights into the chemical reactions of 3-Methyl-2,4-dithiouracil.


Physical And Chemical Properties Analysis

3-Methyl-2,4-dithiouracil has a molecular weight of 158.24 . The physical and chemical properties of 2,4-dithiouracil, a related compound, have been studied extensively . These studies could provide insights into the properties of 3-Methyl-2,4-dithiouracil.

Scientific Research Applications

Optical Studies

Research on the phosphorescent states of thiouracils, including 1-methyl-2,4-dithiouracil, has provided insights into their triplet states. Studies using optically detected magnetic resonance in zero magnetic field have been instrumental in understanding the zero-field splittings and sublevel kinetic parameters of these compounds (Taherian & Maki, 1981).

Electronic Transitions and Theoretical Investigations

Comprehensive theoretical investigations were conducted on the electronic singlet and triplet ππ* and nπ* transition energies of 2,4-dithiouracil. These studies, performed in both the gas phase and in solutions, compared the results with uracil and provided a deeper understanding of the electronic properties of these molecules (Shukla & Leszczynski, 2004).

H-bonded Structural Motifs

Studies on 2,4-dithiouracil (DTU) have revealed its ability to form H-bonded monohydrates in crystals with various 18-membered crown ethers. This has implications for understanding the structural motifs and interactions in these complexes (Wang et al., 2005).

Potentiometric Studies

Potentiometric titrations of 2,4-dithiouracil with silver nitrate solutions provided insights into the formation of silver complexes of thiouracil compounds. Such studies are crucial in understanding the chemical interactions and potential applications of these compounds (Neshkova et al., 1975).

Photoreactivity Investigations

Research into the photoreactivity of uracil derivatives, including 2,4-dithiouracil, has shown that doubling thionation increases photoreactivity. This has implications for the development of RNA-targeted photocrosslinking and phototherapeutic agents (Pollum et al., 2015).

Crystal Packing and Energetic Features

A comprehensive analysis of crystal packing and energetic features of uracil derivatives, including 2,4-dithiouracil, was reported. This study contributes to our understanding of molecular interactions and the potential for designing new materials or pharmaceuticals (Jarzembska et al., 2012).

Future Directions

The future directions for the study of 3-Methyl-2,4-dithiouracil could involve further investigation into its photophysical properties, chemical reactions, and potential applications. The studies on 2,4-dithiouracil provide a good starting point for these investigations .

properties

IUPAC Name

3-methyl-1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXCBQJQTWWDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628620
Record name 3-Methylpyrimidine-2,4(1H,3H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-dithiouracil

CAS RN

66819-95-2
Record name 3-Methylpyrimidine-2,4(1H,3H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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